4-(4-chlorophenyl)-6-(2-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone
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Overview
Description
4-(4-chlorophenyl)-6-(2-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone is a heterocyclic compound that features a pyridazinone core substituted with chlorophenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-6-(2-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. One common method includes the reaction of 4-chlorobenzohydrazide with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine, followed by cyclization under acidic conditions to form the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-6-(2-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Oxidized pyridazinone derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Halogenated, nitrated, or sulfonated aromatic derivatives.
Scientific Research Applications
4-(4-chlorophenyl)-6-(2-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-6-(2-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone
- 4-(4-fluorophenyl)-6-(2-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone
- 4-(4-bromophenyl)-6-(2-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone
Uniqueness
4-(4-chlorophenyl)-6-(2-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone is unique due to the specific combination of chlorophenyl and fluorophenyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O/c17-11-7-5-10(6-8-11)13-9-15(19-20-16(13)21)12-3-1-2-4-14(12)18/h1-8,13H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDSKOJTWZZCRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NN=C1C2=CC=CC=C2F)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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